Taspine

描述

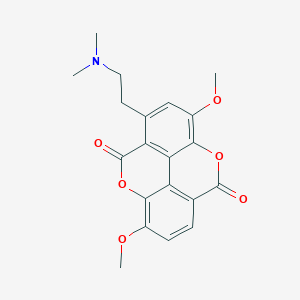

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[2-(dimethylamino)ethyl]-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)8-7-10-9-13(25-4)18-16-14(10)20(23)27-17-12(24-3)6-5-11(15(16)17)19(22)26-18/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWKURMWOXCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C2C3=C1C(=O)OC4=C(C=CC(=C34)C(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975624 | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-07-3, 74578-01-1 | |

| Record name | Taspine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thaspine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taspine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53XN9L07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources, Isolation, and Biological Activity of Taspine Alkaloid

This technical guide provides a comprehensive overview of the this compound alkaloid, focusing on its natural sources, detailed isolation protocols, and its role in relevant signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Sources of this compound

This compound is a naturally occurring alkaloid primarily found in the latex of several species of the Croton genus, commonly known as "Sangre de Grado" or "Dragon's Blood".[1][2] This red latex has a long history of use in traditional medicine for its wound-healing properties.[1][2]

The most significant and commercially utilized source of this compound is the latex of Croton lechleri .[1][2] Research has shown that this compound is a major bioactive component of this latex and is responsible for many of its therapeutic effects. Other species of Croton, such as Croton draco , have also been identified as sources of this compound. Additionally, this compound has been reported in other botanicals, including Radix et Rhizoma Leonticis and potentially in species of the Magnolia genus, although these are less common sources.

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions. The most well-documented quantitative data pertains to its content in the latex of Croton lechleri.

| Natural Source | Plant Part | This compound Concentration (% of Dry Weight) | Reference(s) |

| Croton lechleri | Latex | 7-9% | [3] |

| Croton draco | Latex | ~7% | [3] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources, particularly from Croton lechleri latex, involves a series of extraction and purification steps. The following protocols are based on established methodologies for alkaloid isolation.

Experimental Protocol: Acid-Base Extraction of this compound from Croton lechleri Latex

This protocol describes a common method for the initial extraction of this compound from the raw latex.

Materials and Reagents:

-

Croton lechleri latex

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Ammonium hydroxide (NH₄OH), concentrated

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

pH meter or pH paper

-

Separatory funnel

-

Filtration apparatus

Methodology:

-

Acidification: The crude Croton lechleri latex is diluted with distilled water and acidified to a pH of approximately 2 with concentrated HCl. This step protonates the basic nitrogen atom of the this compound alkaloid, forming the water-soluble this compound hydrochloride.

-

Extraction of Neutral and Acidic Impurities: The acidified aqueous solution is then extracted multiple times with chloroform in a separatory funnel. This removes non-polar, neutral, and acidic impurities, which will partition into the organic phase, while the protonated this compound remains in the aqueous phase. The chloroform layers are discarded.

-

Basification: The pH of the aqueous layer is carefully adjusted to approximately 9-10 with concentrated ammonium hydroxide. This deprotonates the this compound hydrochloride, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

-

Extraction of this compound Free Base: The basified aqueous solution is then extracted multiple times with fresh chloroform. The this compound free base will now partition into the chloroform layers.

-

Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then filtered, and the chloroform is removed under reduced pressure using a rotary evaporator to yield the crude this compound extract.

Experimental Protocol: Purification of this compound by Column Chromatography

Further purification of the crude this compound extract can be achieved using column chromatography.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Methodology:

-

Column Packing: A chromatography column is packed with silica gel slurried in the initial, least polar mobile phase (e.g., 100% chloroform).

-

Sample Loading: The crude this compound extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient for alkaloid purification is a step-wise or continuous increase in the percentage of methanol in chloroform.

-

Fraction Collection: Eluted fractions are collected sequentially using a fraction collector.

-

Analysis of Fractions: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The TLC plates are typically visualized under a UV lamp.

-

Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure to yield purified this compound.

Experimental Protocol: Recrystallization of this compound for Final Purification

For obtaining highly pure this compound, a final recrystallization step can be performed.

Materials and Reagents:

-

Purified this compound

-

Appropriate solvent for recrystallization (e.g., ethanol, methanol, or a mixture of solvents)

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Filtration apparatus (Buchner funnel)

Methodology:

-

Dissolution: The purified this compound is dissolved in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Crystal Collection: The formed crystals of pure this compound are collected by vacuum filtration using a Buchner funnel.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: The pure this compound crystals are dried under vacuum to remove any residual solvent.

Signaling Pathways Influenced by this compound

This compound's therapeutic effects, particularly in wound healing, are attributed to its modulation of specific cellular signaling pathways.

This compound and Fibroblast Chemotaxis in Wound Healing

One of the key mechanisms of this compound in promoting wound healing is its ability to stimulate the migration of fibroblasts to the wound site, a process known as chemotaxis. While the precise signaling cascade is still under investigation, it is hypothesized to involve the activation of pathways that regulate cell motility.

This compound's Role in Regulating Keratinocyte Growth Factor (KGF) Signaling

This compound has been shown to upregulate the expression of Keratinocyte Growth Factor (KGF), a key signaling molecule in the proliferation and migration of keratinocytes during the re-epithelialization phase of wound healing. This compound's influence is also observed on other growth factors such as Transforming Growth Factor-beta 1 (TGF-β1), Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and Hepatocyte Growth Factor (HGF).

Experimental Workflow for this compound Isolation and Purification

The overall process for obtaining pure this compound from its natural source can be summarized in the following workflow:

References

An In-depth Technical Guide on the Biological Activities of Taspine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspine hydrochloride, a naturally occurring alkaloid, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of this compound hydrochloride, with a focus on its wound healing, anti-inflammatory, and anticancer properties. This document synthesizes quantitative data from various preclinical studies, details the experimental protocols utilized to evaluate its efficacy, and visually represents the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a pentacyclic alkaloid first isolated from the bark of the South American tree Croton lechleri. Traditionally, the sap of this tree, known as "Sangre de Drago" or "Dragon's Blood," has been used by indigenous communities for its wound-healing properties. Modern scientific investigation has validated these traditional uses and has further elucidated a broader spectrum of biological activities for its hydrochloride salt, this compound hydrochloride. This guide delves into the core pharmacological effects of this compound hydrochloride, presenting the current state of knowledge to facilitate further research and drug development efforts.

Wound Healing Activity

This compound hydrochloride has demonstrated significant pro-healing effects in various preclinical models of wound repair. Its mechanism of action in this context is primarily attributed to its ability to modulate the expression of key growth factors and promote cellular processes essential for tissue regeneration.

Quantitative Data on Wound Healing

The efficacy of this compound hydrochloride in promoting wound healing has been quantified through various parameters, as summarized in the tables below.

Table 1: Effect of this compound Hydrochloride on Wound Closure in Rats

| Treatment Group | Day 1 Healing Rate (%) | Day 7 Healing Rate (%) | Day 14 Healing Rate (%) |

| Control | 14.50 ± 3.20 | 18.20 ± 3.20 | 27.30 ± 3.50 |

| This compound HCl (Low-dose) | 23.50 ± 3.10 | 34.40 ± 3.50 | 41.20 ± 3.00 |

| This compound HCl (High-dose) | 36.00 ± 3.20 | 43.80 ± 3.80 | 82.20 ± 4.00 |

Data presented as mean ± standard deviation. Low-dose and high-dose concentrations were not specified in the source material.[1]

Table 2: Effect of this compound Hydrochloride on Hydroxyproline Content in Granulation Tissue of Rat Wounds

| Treatment Group | Day 4 (µg/mg) | Day 7 (µg/mg) | Day 11 (µg/mg) | Day 15 (µg/mg) |

| DMSO Control | Significantly lower than TA/HCl group | Significantly lower than TA/HCl group | Significantly lower than TA/HCl group | Significantly lower than TA/HCl group |

| This compound HCl | Significantly higher than DMSO group | Significantly higher than DMSO group | Significantly higher than DMSO group | Significantly higher than DMSO group |

Specific numerical values were not provided in the source, but the difference was statistically significant (P < 0.05).[2]

Table 3: Effect of this compound Hydrochloride on Capillary Formation in Granulation Tissue of Rat Wounds

| Treatment Group | Early Stage of Wound Repair |

| DMSO Control | Significantly lower number of new capillaries |

| This compound HCl | Significantly higher number of new capillaries |

Specific numerical values were not provided in the source, but the difference was statistically significant (P < 0.05).[2]

Signaling Pathway in Wound Healing

This compound hydrochloride's wound healing effects are closely linked to the upregulation of Keratinocyte Growth Factor (KGF) and its receptor (KGFR). KGF is a potent mitogen for epithelial cells, playing a crucial role in re-epithelialization during wound repair.

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats are used.

-

Wound Creation: Under anesthesia, two full-thickness round wounds are created on the dorsum of each rat using a sterile biopsy punch.

-

Treatment: A solution of this compound hydrochloride (e.g., 0.5 mg/mL for low dose and 2.0 mg/mL for high dose in a vehicle like DMSO) is topically applied to the wounds daily. The control group receives the vehicle alone.

-

Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., days 1, 7, 14). The percentage of wound closure is calculated using the formula: [(Initial Area - Current Area) / Initial Area] x 100.

-

Histological Analysis: On selected days, animals are euthanized, and wound tissue is excised, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to observe tissue morphology and the number of newly formed capillaries.

-

Hydroxyproline Assay: Granulation tissue is collected, and the hydroxyproline content, an indicator of collagen deposition, is determined using a standardized colorimetric assay.

Anti-inflammatory Activity

This compound hydrochloride exhibits notable anti-inflammatory properties, which have been evaluated using standard in vivo models of acute and chronic inflammation.

Quantitative Data on Anti-inflammatory Effects

Quantitative data specifically for this compound hydrochloride's percentage of edema inhibition in the carrageenan-induced paw edema model and its effect on granuloma weight in the cotton pellet granuloma model were not available in the searched literature. The available literature confirms a significant anti-inflammatory effect in arthritis and granuloma models, but lacks specific numerical values for these standard assays.[2]

Experimental Protocols

-

Animal Model: Wistar or Sprague-Dawley rats are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

This compound hydrochloride or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Animal Model: Wistar rats are used.

-

Procedure:

-

Sterile, pre-weighed cotton pellets (e.g., 10-50 mg) are surgically implanted subcutaneously in the axilla or groin region of anesthetized rats.

-

This compound hydrochloride or a reference drug is administered daily for a set period (e.g., 7 days). The control group receives the vehicle.

-

On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

-

The wet weight of the granuloma is recorded. The pellets are then dried in an oven at 60°C until a constant weight is achieved to determine the dry weight of the granuloma.

-

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with that of the control group.

Anticancer Activity

This compound hydrochloride has demonstrated cytotoxic effects against a range of cancer cell lines, and its mechanism of action involves the modulation of critical signaling pathways that regulate cell proliferation and survival.

Quantitative Data on Anticancer Effects

This compound and its derivatives have shown inhibitory activity against various cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | IC50 Value |

| This compound | SK23 (Melanoma) | Potent inhibition observed, specific IC50 not provided |

| This compound | HT29 (Colon Cancer) | Potent inhibition observed, specific IC50 not provided |

| This compound | A431 (Epidermoid Carcinoma) | Potent inhibition observed, specific IC50 not provided |

| This compound Derivative (12k) | A549 (Lung Cancer) | Specific IC50 not provided, but significant decrease in cell viability observed |

| This compound Derivative (Compound 14) | CACO-2 (Colorectal Adenocarcinoma) | 52.5 µM |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound hydrochloride are, in part, mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently affects downstream effectors like Akt and Erk. Additionally, derivatives of this compound have been shown to impact the Wnt/β-catenin pathway in lung cancer cells.

Experimental Protocols

-

Cell Culture: Human cancer cell lines (e.g., A431, HT29, SK23, A549) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound hydrochloride for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

-

Cell Lysis: Cancer cells are treated with this compound hydrochloride, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., EGFR, Akt, Erk).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion

This compound hydrochloride is a promising natural compound with a well-documented wound healing activity, primarily mediated through the KGF signaling pathway. Its anti-inflammatory and anticancer properties, while evident in preclinical studies, warrant further investigation to establish a more comprehensive quantitative profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to further explore the therapeutic potential of this multifaceted alkaloid. Future studies should focus on elucidating the precise molecular targets and conducting more extensive in vivo efficacy and safety evaluations to pave the way for potential clinical applications.

References

- 1. ajol.info [ajol.info]

- 2. Effect of this compound hydrochloride on the repair of rat skin wounds by regulating keratinocyte growth factor signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 602-07-3 | Benchchem [benchchem.com]

- 4. Novel this compound derivative 12k inhibits cell growth and induces apoptosis in lung cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Taspine as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taspine is a naturally occurring alkaloid found in various plant species, including Magnolia x soulangeana and Croton lechleri.[1] It has garnered significant interest within the scientific community for its potent biological activities, most notably as a cicatrizant (wound-healing agent) and an acetylcholinesterase (AChE) inhibitor.[1] The inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides an in-depth overview of this compound's activity as an AChE inhibitor, compiling quantitative data, detailed experimental protocols, and a theoretical framework for its mechanism of action.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against acetylcholinesterase has been quantified, demonstrating its significant efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | IC50 (µM) | Enzyme Source |

| This compound | 0.33 ± 0.07 | Electrophorus electricus AChE |

| Galantamine | 3.2 | Electrophorus electricus AChE |

| Donepezil | 0.025 | Electric Eel AChE |

| Rivastigmine | 0.13 | Electric Eel AChE |

| Huperzine A | 0.038 | Electric Eel AChE |

| Table 1: Comparative IC50 values of this compound and other acetylcholinesterase inhibitors. |

Mechanism of Action: this compound's Interaction with Acetylcholinesterase

Molecular docking studies have elucidated the probable binding mechanism of this compound to acetylcholinesterase.[2] this compound is believed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-site binding is a characteristic of several potent AChE inhibitors.

The proposed interactions include:

-

Pi-stacking Interactions: The aromatic core of the this compound molecule is thought to form pi-stacking interactions with the aromatic side chains of key amino acid residues within the active site gorge of AChE, specifically with tryptophan (Trp84) and phenylalanine (Phe330).[2]

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the this compound structure allows for the formation of a hydrogen-bonding network with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.[2]

-

Esteratic Site Anchoring: The amino side chain of this compound is proposed to anchor to the esteratic site of the enzyme.[2]

Caption: Proposed binding mechanism of this compound within the acetylcholinesterase active site.

Experimental Protocols

Preparation of this compound Stock Solution

A precise and accurate preparation of the this compound stock solution is critical for reliable experimental results.

Materials:

-

This compound (≥98% purity)

-

Chloroform

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Accurately weigh a desired amount of this compound powder using a calibrated analytical balance.

-

Dissolve the weighed this compound in an appropriate volume of chloroform to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex the solution thoroughly to ensure complete dissolution.

-

For long-term storage, it is recommended to store the stock solution at -20°C. This compound solutions are reported to be stable for up to 6 months under these conditions.[3]

-

For immediate use in aqueous-based assays, a serial dilution in the appropriate assay buffer should be performed from the chloroform stock. Due to the potential for precipitation, it is crucial to ensure the final concentration of chloroform in the assay is minimal and does not affect enzyme activity. A vehicle control should always be included in the experiment.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity in a 96-well microplate format.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound stock solution

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 50 mM Tris-HCl buffer (pH 8.0).

-

Dissolve DTNB in the Tris-HCl buffer to a final concentration of 3 mM.

-

Dissolve ATCI in the Tris-HCl buffer to a final concentration of 15 mM.

-

Prepare a solution of AChE in Tris-HCl buffer (e.g., 0.22 U/mL). The optimal concentration may need to be determined empirically.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the Tris-HCl buffer to all wells.

-

Add 50 µL of a serial dilution of this compound (in Tris-HCl buffer) to the sample wells.

-

Add 50 µL of a serial dilution of the positive control to the positive control wells.

-

Add 50 µL of the Tris-HCl buffer containing the same final concentration of the vehicle (e.g., chloroform) as the sample wells to the blank and control wells.

-

-

Enzyme Addition and Incubation:

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Substrate Addition and Measurement:

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

References

- 1. This compound: Bioactivity-Guided Isolation and Molecular Ligand–Target Insight of a Potent Acetylcholinesterase Inhibitor from Magnolia x soulangiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: bioactivity-guided isolation and molecular ligand-target insight of a potent acetylcholinesterase inhibitor from Magnolia x soulangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

The Alkaloid Taspine: A Deep Dive into its Anticancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Taspine, a naturally occurring alkaloid isolated from the cortex of the South American tree Croton lechleri, has emerged as a promising candidate in anticancer research. Traditionally used in folk medicine for its wound-healing properties, recent scientific investigations have unveiled its potent cytotoxic, anti-angiogenic, and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the anticancer properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel oncology therapeutics.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast repository of natural products. This compound, an alkaloid with a unique pentacyclic structure, has garnered significant attention for its multifaceted biological activities.[1] This document synthesizes the current body of research on this compound's anticancer properties, focusing on its molecular mechanisms, preclinical efficacy, and the methodologies employed in its evaluation.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through several distinct yet interconnected mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and interference with DNA replication.

Induction of Apoptosis

This compound and its derivatives have been shown to induce programmed cell death in various cancer cell lines. This is primarily achieved through the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.[1]

-

Extrinsic (Death Receptor) Pathway: Some studies suggest that this compound derivatives can also activate the extrinsic pathway by enhancing the activity of initiator caspases such as caspase-8.[2]

Anti-Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties.

-

VEGF Signaling Inhibition: this compound has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[1] By inhibiting VEGF, this compound can suppress the proliferation and migration of endothelial cells, thereby hindering the formation of new blood vessels that supply nutrients to the tumor.[1] The inhibitory effects of this compound on VEGF expression are mediated through the PI3K/Akt and MAPK signaling pathways.[1]

Topoisomerase Inhibition

This compound has been identified as a dual inhibitor of topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerases, this compound can lead to DNA strand breaks, cell cycle arrest, and ultimately, cell death.

Inhibition of NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. While the precise mechanism is still under investigation, evidence suggests that this compound may inhibit the NF-κB signaling pathway. This inhibition could prevent the nuclear translocation of the p65 subunit, thereby blocking the transcription of pro-survival and pro-inflammatory genes.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | SK23 | Melanoma | ~0.29 | Benchchem |

| This compound | HT29 | Colon Carcinoma | ~0.29 | Benchchem |

| TAS9 | SMMC-7721 | Liver Cancer | 7.57 | Benchchem |

| Derivative 11 | Various | - | 19.41 - 29.27 | Request PDF |

| Derivative 12 | Various | - | 19.41 - 29.27 | Request PDF |

*Converted from 0.1 µg/mL assuming a molecular weight of approximately 349.4 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-IKK, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

The CAM assay is an in vivo model to study angiogenesis.

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Window Creation: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Sample Application: Place a sterile filter paper disc soaked with this compound solution onto the CAM.

-

Incubation and Observation: Reseal the window and continue incubation. Observe the CAM for changes in blood vessel formation daily.

-

Quantification: After a set period, excise the CAM, and quantify the degree of angiogenesis by measuring blood vessel length and number of branch points.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via the intrinsic pathway.

This compound's Anti-Angiogenic Signaling Pathway

Caption: this compound inhibits angiogenesis by suppressing the PI3K/Akt and MAPK pathways.

General Workflow for In Vitro Anticancer Screening

Caption: A typical workflow for evaluating the anticancer activity of this compound in vitro.

Inhibition of the Canonical NF-κB Signaling Pathway

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multifaceted anticancer agent in preclinical studies. Its ability to induce apoptosis, inhibit angiogenesis, and potentially modulate key signaling pathways like NF-κB underscores its therapeutic potential. The data summarized in this guide provides a solid foundation for its further development.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Derivative Optimization: Synthesizing and screening more potent and selective this compound derivatives.

-

Clinical Trials: Moving promising candidates into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.

The continued exploration of this compound and its analogs holds the potential to yield novel and effective treatments in the fight against cancer.

References

Taspine's Role in Fibroblast Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taspine, a naturally occurring alkaloid, has demonstrated pro-healing properties, primarily attributed to its ability to stimulate fibroblast chemotaxis, a critical process in wound repair. This technical guide provides a comprehensive overview of the current understanding of this compound's role in directing fibroblast migration. It consolidates available quantitative data, outlines detailed experimental protocols for studying fibroblast chemotaxis in response to this compound, and proposes a putative signaling pathway based on existing literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of tissue regeneration, pharmacology, and drug development.

Introduction

Wound healing is a complex and highly regulated process involving the coordinated action of various cell types and signaling molecules. Fibroblasts, the primary producers of the extracellular matrix, play a pivotal role in this process by migrating into the wound site, proliferating, and depositing new matrix to form granulation tissue. The directed migration of fibroblasts, known as chemotaxis, is orchestrated by a gradient of chemoattractants. This compound, an alkaloid isolated from the plant Croton lechleri, has been identified as a potent stimulator of fibroblast chemotaxis, suggesting its therapeutic potential in accelerating wound healing[1][2]. This guide delves into the specifics of this compound's influence on this fundamental cellular process.

Quantitative Data on this compound's Effects

While direct quantitative data on this compound-induced fibroblast chemotaxis is limited in publicly available literature, studies on its effects on wound healing provide indirect evidence of its pro-migratory activity.

| Parameter | This compound Treatment | Control | Outcome | Citation |

| Wound Tensile Strength (Day 5) | 250 µg | Paired Control | 26% increase (p < 0.005) | [1] |

| Wound Tensile Strength (Day 7) | 250 µg | Paired Control | 30% increase (p < 0.001) | [1] |

| Mononuclear Cellular Infiltration (Days 5 & 7) | 250 µg | Paired Control | Significantly greater infiltration | [1] |

| Fibroblast Proliferation (in vitro) | 0.01-0.5 µg/mL | Untreated | No significant effect | [2] |

| Fibroblast Migration (in vitro) | Not specified | Not specified | Promotes migration | [3] |

Table 1: Summary of quantitative data on the effects of this compound on wound healing and fibroblast activity.

Experimental Protocols

The following section details a standard experimental protocol for investigating this compound-induced fibroblast chemotaxis, based on established methodologies such as the Boyden chamber assay[4][5][6].

Fibroblast Chemotaxis Assay (Modified Boyden Chamber Assay)

This assay is the most widely accepted method for evaluating the chemotactic response of cells[4][5][6].

Objective: To quantify the chemotactic migration of fibroblasts in response to a concentration gradient of this compound.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

-

Boyden chamber apparatus (or Transwell® inserts with 8 µm pore size)

-

Fibronectin (as a coating for the membrane)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Prior to the assay, serum-starve the fibroblasts for 24 hours in DMEM with 0.5% FBS to minimize baseline migration.

-

Chamber Preparation:

-

Coat the underside of the microporous membrane of the Boyden chamber inserts with fibronectin (10 µg/mL) to promote cell adhesion.

-

Add DMEM containing varying concentrations of this compound hydrochloride to the lower wells of the chamber. Use serum-free DMEM as a negative control and a known chemoattractant like Platelet-Derived Growth Factor (PDGF) as a positive control.

-

-

Cell Seeding:

-

Harvest the serum-starved fibroblasts and resuspend them in serum-free DMEM.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

-

Seed the labeled fibroblasts into the upper chamber of the inserts at a density of 5 x 10^4 cells per insert[6].

-

-

Incubation: Incubate the chambers at 37°C for 4-6 hours to allow for cell migration.

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Alternatively, for fluorescently labeled cells, measure the fluorescence of the migrated cells in the bottom well using a fluorescence microplate reader.

-

-

Data Analysis: Express the results as the number of migrated cells per high-power field or as relative fluorescence units.

References

- 1. Enhancement of wound healing by the alkaloid this compound defining mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound hydrochloride on the repair of rat skin wounds by regulating keratinocyte growth factor signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Taspine: A Technical Whitepaper on a Dual Topoisomerase Inhibitor for Cancer Therapy

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Taspine, a naturally occurring alkaloid, and its role as a dual inhibitor of DNA topoisomerases I and II. It details the mechanism of action, quantitative efficacy data, relevant experimental protocols, and the downstream cellular signaling pathways affected by this compound.

Introduction

This compound (also known as thaspine) is an alkaloid initially isolated from the bark of the South American tree Croton lechleri. It has garnered significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic properties.[1] Central to its anticancer activity is its function as a dual inhibitor of topoisomerases, essential enzymes that modulate the topology of DNA.[1]

DNA topoisomerases resolve topological problems that arise during critical cellular processes like DNA replication, transcription, and chromosome segregation.[2]

-

Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA to relax supercoiling.

-

Topoisomerase II (Topo II) introduces transient double-strand breaks to manage DNA tangles and decatenate replicated chromosomes.

Because of their critical roles in cell division, topoisomerases are well-established targets for cancer chemotherapy.[3] Compounds that can inhibit both enzymes simultaneously, known as dual topoisomerase inhibitors, are particularly promising. This dual action can potentially lead to a broader spectrum of activity and a lower likelihood of developing drug resistance compared to agents that target only one enzyme.[4]

Mechanism of Action: A Dual Topoisomerase Poison

This compound functions as a topoisomerase "poison" rather than a catalytic inhibitor. Instead of blocking the enzyme's ability to bind to or cleave DNA, it stabilizes the transient "cleavable complex" that forms between the topoisomerase enzyme and the DNA strand(s).[5]

-

Topo I Inhibition: this compound stabilizes the complex where Topo I is covalently bound to the 3'-phosphate end of the cleaved single DNA strand.

-

Topo II Inhibition: It similarly stabilizes the intermediate where Topo II is covalently linked to the 5'-phosphate ends of both strands of a cleaved DNA double helix.[5]

This stabilization prevents the re-ligation of the DNA strands, transforming the transient breaks into permanent DNA damage. When the cellular replication machinery encounters these stabilized cleavable complexes, it leads to the conversion of single-strand breaks (from Topo I) and double-strand breaks (from Topo II) into irreversible DNA lesions. This extensive DNA damage triggers cell cycle arrest and ultimately initiates programmed cell death (apoptosis).[1] In vitro enzyme assays have confirmed that this compound inhibits the activity of both topoisomerase I and II at apoptotic concentrations (10 µM).[1]

Caption: Mechanism of this compound as a dual topoisomerase poison.

Quantitative Data: Cytotoxic Efficacy

While direct enzymatic IC50 values for this compound against purified topoisomerase I and II are not detailed in the reviewed literature, its potent cytotoxic effects on various cancer cell lines have been established. These cell-based IC50 values reflect the downstream consequences of its dual enzymatic inhibition.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | ~1-3 | [1] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~1-3 | [1] |

| HL-60 | Promyelocytic Leukemia | ~1-3 | [1] |

| PC-3 | Prostate Cancer | ~1-3 | [1] |

Note: The values represent the concentration of this compound required to inhibit the growth of the cancer cell lines by 50% and are indicative of its potent anti-proliferative activity.[1]

Experimental Protocols

Characterizing the activity of topoisomerase inhibitors like this compound involves specific biochemical assays. The following are detailed methodologies for assessing the inhibition of Topoisomerase I and II.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibitors prevent this relaxation.[2]

A. Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

-

This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing a DNA intercalating agent (e.g., ethidium bromide)

-

TAE or TBE running buffer

B. Protocol:

-

Prepare reaction tubes on ice. For a standard 20 µL reaction, add:

-

2 µL of 10x Topo I Assay Buffer

-

200-500 ng of supercoiled plasmid DNA

-

Varying concentrations of this compound (or a fixed concentration for screening)

-

Nuclease-free water to a volume of 19 µL.

-

-

Include appropriate controls: a "no enzyme" control and a "no inhibitor" (solvent only) control.

-

Initiate the reaction by adding 1 µL of purified Topoisomerase I (typically 1-2 units). Mix gently.

-

Incubate the reaction tubes at 37°C for 30 minutes.

-

Terminate the reaction by adding 2-4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.

-

Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band compared to the control, where it is converted to the slower-migrating relaxed form.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate interlocked rings of kinetoplast DNA (kDNA). Inhibitors prevent the release of minicircles.[2]

A. Materials:

-

Purified human Topoisomerase II

-

Catenated kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

This compound (or other test compound)

-

Stop Solution/Loading Dye (containing SDS and EDTA)

-

Proteinase K

-

Agarose gel (1%)

B. Protocol:

-

Prepare reaction tubes on ice. For a standard 20 µL reaction, add:

-

2 µL of 10x Topo II Assay Buffer

-

200-300 ng of kDNA

-

Varying concentrations of this compound

-

Nuclease-free water to a volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified Topoisomerase II (typically 1-5 units).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 2 µL of 10% SDS.

-

Add Proteinase K to a final concentration of 50 µg/mL and incubate for a further 15-30 minutes at 37°C to digest the enzyme.

-

Add loading dye and load samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Visualize the DNA bands. In the positive control, the large kDNA network will be resolved into faster-migrating decatenated minicircles. Inhibition is observed as the persistence of the kDNA network at the top of the gel.

Caption: Generalized workflow for in vitro topoisomerase inhibition assays.

Cellular Signaling and Biological Effects

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily leading to apoptosis.

Induction of the Intrinsic Apoptotic Pathway

This compound has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[1]

-

Bax/Bak Activation: The DNA damage signals lead to the conformational activation of the pro-apoptotic proteins Bak and Bax.[1]

-

Mitochondrial Permeabilization: Activated Bak/Bax oligomerize on the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1]

-

Apoptosome Formation & Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

Effects on the Cell Cycle

As a consequence of DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for repair. This compound treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle, which is a characteristic effect of topoisomerase inhibitors.[1] If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound is a potent, naturally derived dual inhibitor of topoisomerase I and II. By stabilizing the DNA-enzyme cleavable complex, it induces extensive DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Its ability to target both topoisomerase enzymes makes it a valuable lead compound. Furthermore, studies have shown that this compound remains effective in cell lines that overexpress drug efflux transporters like P-glycoprotein, suggesting it may overcome certain forms of multidrug resistance.[1] The data presented herein underscore the potential of this compound and its derivatives as scaffolds for the development of novel and effective anticancer therapeutics. Further investigation into its precise binding interactions and in vivo efficacy is warranted to fully realize its clinical potential.

References

- 1. Identification of a Novel Topoisomerase Inhibitor Effective in Cells Overexpressing Drug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Topoisomerase I (TopoI), Topoisomerase II (TopoII) and Tyrosyl-DNA Phosphodiesterase (TDP) inhibitors in the development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape of Taspine: A Technical Guide to its Traditional Uses and Modern Scientific Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Taspine, a naturally occurring alkaloid, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide delves into the ethnobotanical uses of this compound-containing plants, with a primary focus on Croton lechleri, the principal source of this bioactive compound. We will explore the traditional medicinal applications, present quantitative data from scientific studies, detail key experimental protocols, and visualize the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams. This comprehensive overview aims to bridge the gap between traditional knowledge and modern scientific investigation, providing a valuable resource for researchers and professionals in drug discovery and development.

Ethnobotanical Uses of this compound-Containing Plants

The most well-documented ethnobotanical use of a this compound-containing plant revolves around the latex of Croton lechleri Müll. Arg., a tree native to the Amazon rainforest.[1][2] This reddish sap, commonly known as "Sangre de Drago" or "Dragon's Blood," has a long history of use by indigenous communities for a variety of ailments.[1][2][3] The primary traditional applications include:

-

Wound Healing: The latex is applied topically to cuts, wounds, and insect bites to staunch bleeding, prevent infection, and accelerate healing.[1][3][4][5] It dries to form a protective "second skin."

-

Anti-inflammatory: Traditional use extends to treating inflammatory conditions.[6][7]

-

Gastrointestinal Health: Internally, it has been used to treat stomach ulcers and diarrhea.[4][8]

-

Antiviral and Antimicrobial: The sap is also employed against various viral and bacterial infections.[1]

While Croton lechleri is the most prominent, other plants have been reported to contain this compound, although the direct correlation of their traditional uses to this compound is less established. Magnolia x soulangeana (Saucer Magnolia) has traditional uses in treating anxiety, bloating, and inflammation, though these are more commonly attributed to other compounds like magnolol and honokiol.[9][10]

Quantitative Data on this compound's Bioactivity

Scientific investigations have sought to quantify the ethnobotanical claims and explore the pharmacological potential of this compound. The following tables summarize key quantitative findings.

| Plant Source & this compound Content | Parameter | Value | Reference |

| Croton lechleri (latex) | This compound Content | ~10% of dry weight | [1] |

| Croton lechleri (resin) | Proanthocyanidin Content | >90% of dry weight | [1] |

| Wound Healing & Anti-inflammatory Activity | Model | Parameter | Value | Reference |

| This compound | in vivo (mice) | ED50 (cicatrizant) | 0.375 mg/kg | [11] |

| This compound | in vitro (human fibroblasts) | Non-toxic concentration | < 150 ng/ml | [11] |

| This compound | in vivo (rats) | Increased tensile strength | 250 µg | [9] |

| Anticancer Activity | Cell Line | Parameter | Value | Reference |

| This compound | SK23 (melanoma) | Inhibitory Concentration | 0.1 µg/mL | [12][13] |

| This compound | HT29 (colon cancer) | Inhibitory Concentration | 0.1 µg/mL | [12][13] |

| Croton lechleri sap | SK23 (melanoma) | Inhibitory Concentration | 1 µg/mL | [12][13] |

| Croton lechleri sap | HT-29 & LoVo (colon cancer) | Inhibitory Concentration | 10 µg/mL | [12][13] |

| Croton lechleri resin | K562 (myelogenous leukemia) | IC50 | 2.5 ± 0.3 µg/mL | [11] |

| Croton lechleri resin | L. amazonensis | IC50 | 5.04 µg/mL | [11] |

| Croton lechleri resin | L. guyanensis | IC50 | 9.05 µg/mL | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's bioactivity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Methodology:

-

Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound or the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assessment (Scratch/Wound Healing Assay)

This in vitro assay is used to study cell migration, a crucial process in wound healing.

Methodology:

-

Cell Seeding: Cells (e.g., fibroblasts) are grown to a confluent monolayer in a multi-well plate.

-

Creating the "Scratch": A sterile pipette tip is used to create a linear "scratch" or gap in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or a control.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Analysis: The rate of cell migration is quantified by measuring the change in the width of the scratch over time. A faster closure of the gap indicates increased cell migration.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of this compound on signaling pathway components.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., EGFR, Akt, p-Akt). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described above.

Caption: this compound's Inhibition of the EGFR Signaling Pathway.

Caption: General Workflow of the MTT Assay.

Caption: General Workflow of the Scratch Migration Assay.

Conclusion

This compound and its primary plant source, Croton lechleri, represent a compelling example of how traditional ethnobotanical knowledge can guide modern scientific research. The long-standing use of "Sangre de Drago" for wound healing and other ailments is now being substantiated by quantitative scientific data, revealing the underlying molecular mechanisms of action. The inhibition of key signaling pathways involved in cell proliferation and migration, such as the EGFR/PI3K/Akt and MAPK pathways, provides a strong rationale for the observed pharmacological effects. This guide provides a foundational resource for researchers and drug development professionals, offering a structured overview of the ethnobotanical uses, quantitative bioactivity, experimental methodologies, and molecular targets of this compound. Further investigation into the synergistic effects of this compound with other compounds in Croton lechleri latex and the development of this compound-based therapeutics hold significant promise for future medical applications.

References

- 1. Croton lechleri - Wikipedia [en.wikipedia.org]

- 2. Dragon's blood - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. treeofasteria.com [treeofasteria.com]

- 6. South American plants II: this compound isolation and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. Magnolia | Yale Nature Walk [naturewalk.yale.edu]

- 10. Using Magnolias for Health – Mother Earth Gardener [motherearthgardener.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Croton lechleri sap and isolated alkaloid this compound exhibit inhibition against human melanoma SK23 and colon cancer HT29 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

Croton lechleri: A Comprehensive Technical Guide to Taspine Sourcing and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Croton lechleri, a tree native to the Amazon rainforest, is the source of a dark red latex, commonly known as "Sangre de Drago" or "Dragon's Blood". This latex has a long history of use in traditional medicine for wound healing and other ailments.[1][2] Modern scientific investigation has identified the alkaloid taspine as a key bioactive constituent responsible for many of the latex's therapeutic properties, particularly its cicatrizant (wound-healing) effects.[3] This technical guide provides an in-depth overview of Croton lechleri as a natural source of this compound, including quantitative data on its presence, detailed experimental protocols for its extraction and biological evaluation, and a review of the signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Data Presentation: this compound Content and Biological Activity

The concentration of this compound can vary depending on the part of the Croton lechleri plant and the specific extraction and quantification methods used. The latex is generally considered the most concentrated source of this compound.

| Plant Part | This compound Yield/Concentration | Method of Quantification | Reference |

| Latex | >90% of alkaloid fraction | Not specified | [4] |

| Twigs | Present (qualitative) | LC-MS | [5] |

Table 1: this compound content in Croton lechleri

This compound has demonstrated significant biological activity in various in vitro and in vivo models. Its primary therapeutic effect is the promotion of wound healing, which is attributed to its ability to stimulate fibroblast migration.

| Biological Activity | Assay | Key Findings | Reference |

| Wound Healing | In vivo excisional wound model (rats) | This compound hydrochloride (1.5 and 3 mg/mL) accelerated wound healing. | [6] |

| In vivo surgical incision model (rats) | 250 µg of this compound significantly increased wound tensile strength at days 5 and 7. | [7] | |

| Fibroblast Chemotaxis | In vitro Boyden chamber assay | This compound stimulated the migration of human foreskin fibroblasts. | [8] |

| Anti-inflammatory | In vivo carrageenan-induced paw edema (rats) | This compound hydrochloride exhibited anti-inflammatory activity. | [5] |

| Anticancer | In vitro cell proliferation assay (SK23 human melanoma cells) | This compound (0.1 µg/mL) inhibited cell proliferation. | [9] |

Table 2: Summary of key biological activities of this compound.

Experimental Protocols

Extraction and Quantification of this compound from Croton lechleri Latex using HPLC-UV

This protocol outlines a method for the extraction and subsequent quantification of this compound from Croton lechleri latex.

Materials and Reagents:

-

Croton lechleri latex

-

Methanol (HPLC grade)

-

Deionized water

-

Formic acid (or other suitable acid for pH adjustment)

-

This compound standard

-

Syringe filters (0.45 µm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of Croton lechleri latex.

-

Dissolve the latex in a specific volume of methanol (e.g., 1:10 w/v).

-

Vortex the mixture vigorously for 5 minutes to ensure complete dissolution.

-

Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations that bracket the expected concentration in the sample.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 10% methanol and increase to 90% methanol over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: this compound has a UV absorbance maximum at approximately 245 nm and 305 nm. The specific wavelength should be optimized based on the instrument and standard.

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the yield of this compound as a percentage of the initial weight of the latex.

-

In Vitro Fibroblast Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic effect of this compound on fibroblasts using a Boyden chamber.

Materials and Reagents:

-

Human dermal fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Chemotaxis chamber (Boyden chamber) with polycarbonate membranes (e.g., 8 µm pore size)

-

Calcein-AM or other suitable fluorescent dye for cell staining

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture human dermal fibroblasts to 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Place the polycarbonate membranes in the Boyden chamber.

-

In the lower chamber, add serum-free medium containing different concentrations of this compound to be tested. Use serum-free medium alone as a negative control and a known chemoattractant (e.g., PDGF) as a positive control.

-

In the upper chamber, add 100 µL of the fibroblast cell suspension.

-

-

Incubation:

-

Incubate the chamber at 37 °C in a 5% CO2 incubator for 4-6 hours.

-

-

Cell Migration Analysis:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with a suitable stain (e.g., Giemsa or a fluorescent dye like Calcein-AM).

-

Count the number of migrated cells in several random fields under a microscope.

-

Alternatively, for fluorescently labeled cells, lyse the cells and measure the fluorescence using a plate reader.

-

-